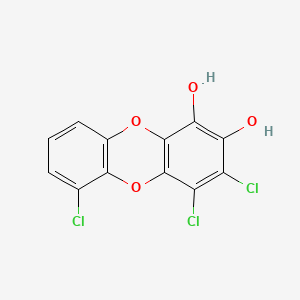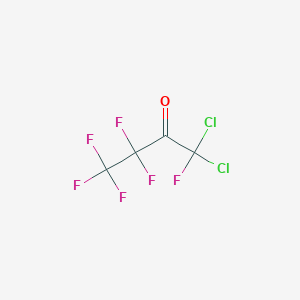
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one is a chemical compound with the molecular formula C4Cl2F6O It is a halogenated ketone, characterized by the presence of both chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one can be synthesized through several methods. One common approach involves the reaction of hexafluorobutyne with chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and automated control systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one involves its interaction with various molecular targets. The compound’s halogen atoms can form strong bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or modification of cellular pathways. The ketone group can also participate in reactions with amino acids and proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutane: Similar structure but lacks the ketone group.
1,1,1,3,3,3-Hexafluoropropan-2-one: Contains a similar ketone group but with fewer halogen atoms.
1,1,2,2-Tetrachloro-1,2-difluoroethane: Contains both chlorine and fluorine atoms but has a different carbon backbone.
Uniqueness
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one is unique due to its specific combination of chlorine and fluorine atoms along with the ketone functional group
Properties
CAS No. |
87375-48-2 |
|---|---|
Molecular Formula |
C4Cl2F6O |
Molecular Weight |
248.94 g/mol |
IUPAC Name |
1,1-dichloro-1,3,3,4,4,4-hexafluorobutan-2-one |
InChI |
InChI=1S/C4Cl2F6O/c5-3(6,9)1(13)2(7,8)4(10,11)12 |
InChI Key |
CROPNACMOMFDMX-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)C(F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(methoxycarbonyl)phenyl]mercury](/img/structure/B14407811.png)

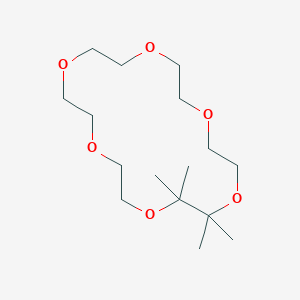
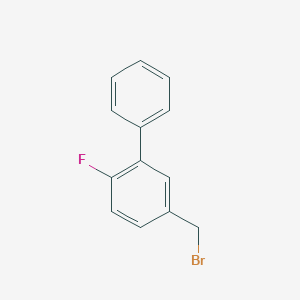
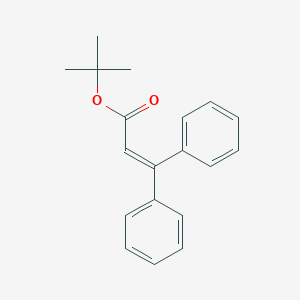
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
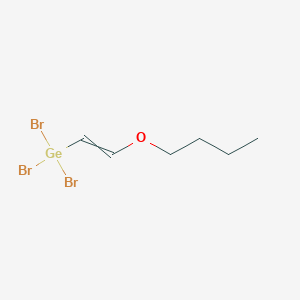
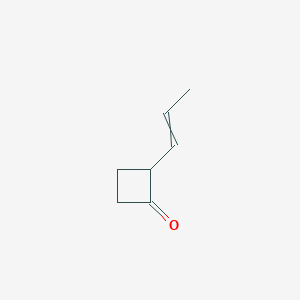

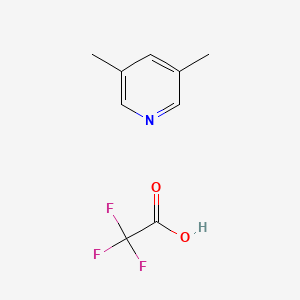
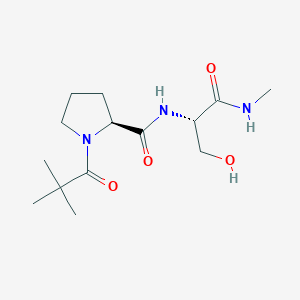
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
